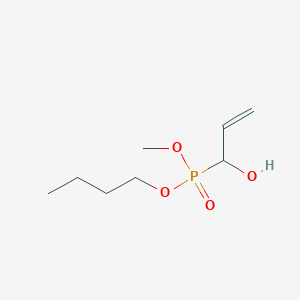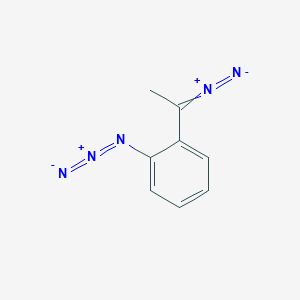
Benzene, 1-azido-2-(1-diazoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-azido-2-(1-diazoethyl)- is a unique organic compound characterized by the presence of both azido and diazo functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-azido-2-(1-diazoethyl)- typically involves the introduction of azido and diazo groups onto a benzene ring. One common method is the diazotization of aniline derivatives followed by azidation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the stability of the diazo and azido groups.
Industrial Production Methods
Industrial production of Benzene, 1-azido-2-(1-diazoethyl)- may involve large-scale diazotization and azidation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-azido-2-(1-diazoethyl)- undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The diazo group can be reduced to form amines.
Substitution: Both the azido and diazo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the azido and diazo groups under mild conditions.
Major Products Formed
Oxidation: Nitrobenzene derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Benzene, 1-azido-2-(1-diazoethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, 1-azido-2-(1-diazoethyl)- involves the reactivity of its azido and diazo groups. The azido group can undergo cycloaddition reactions, forming triazoles, while the diazo group can participate in carbene formation. These reactive intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures.
Comparison with Similar Compounds
Similar Compounds
(1-Diazoethyl)benzene: Contains a diazo group but lacks the azido group.
(1-Azidoethyl)benzene: Contains an azido group but lacks the diazo group.
Uniqueness
Benzene, 1-azido-2-(1-diazoethyl)- is unique due to the simultaneous presence of both azido and diazo groups on the benzene ring
Properties
CAS No. |
55271-00-6 |
|---|---|
Molecular Formula |
C8H7N5 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
1-azido-2-(1-diazoethyl)benzene |
InChI |
InChI=1S/C8H7N5/c1-6(11-9)7-4-2-3-5-8(7)12-13-10/h2-5H,1H3 |
InChI Key |
UEMKHAHOYFGXPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=[N+]=[N-])C1=CC=CC=C1N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


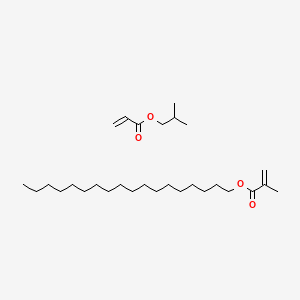
![propyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14643908.png)
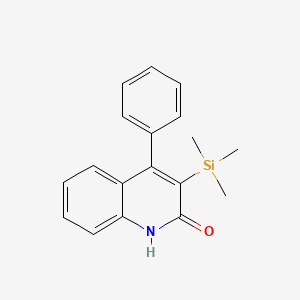
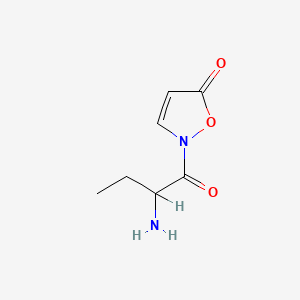
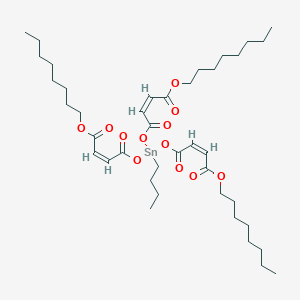
![2-(4-Nitrophenyl)octahydrocyclopenta[e][1,3]oxazine](/img/structure/B14643937.png)
![Diethyl [(5-nitrofuran-2-yl)methyl]phosphonate](/img/structure/B14643938.png)
![N-Phenyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14643942.png)
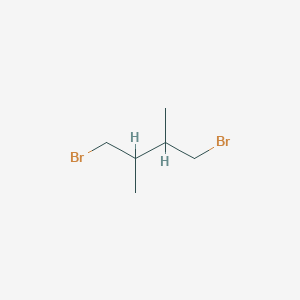
![N-[(Chloroimino)(4-methylphenyl)methyl]benzamide](/img/structure/B14643980.png)
![2-{[2-(Dibromomethyl)phenyl]methyl}oxirane](/img/structure/B14643998.png)
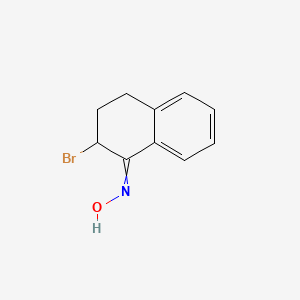
![{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid](/img/structure/B14644010.png)
